molecular formula C12H12ClN3O2 B2652881 (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride CAS No. 477762-38-2

(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride

Cat. No. B2652881
M. Wt: 265.7
InChI Key: SXSBOBCUDWSTJZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 477762-38-2 and a linear formula of C12H12ClN3O2 . It is a solid substance with a molecular weight of 265.7 . The compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The compound is a solid substance . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized novel derivatives related to quinoline, demonstrating antimicrobial activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents, indicating a route for developing new therapeutics (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, microwave-assisted synthesis of 2-quinoxalinone-3-hydrazone derivatives also revealed marked potency as antimicrobial agents, highlighting the efficiency of this skeletal framework in combating microbial resistance (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).

Anticorrosive Properties

Research into quinoxaline derivatives has extended into the study of their anticorrosive properties. Experimental and computational studies have identified certain quinoxaline-based propanones as effective inhibitors of mild steel corrosion in hydrochloric acid, suggesting their utility in industrial applications (Olasunkanmi & Ebenso, 2019).

Anticancer Research

The compound has analogs that have been explored for their anticancer activities. For instance, new pyrazole, triazole, and thiazolidine-pyrimido[4, 5-b]quinoline derivatives were synthesized and exhibited potent antitumor activity, underscoring the potential of these compounds in developing new anticancer therapies (Abu‐Hashem & Aly, 2012).

Analytical Methods for Quality Control

Analytical methods have been developed for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of quinoline propanoic acids. These methods are crucial for ensuring the purity and efficacy of these compounds in pharmaceutical applications (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2E)-2-(quinolin-1-ium-8-ylhydrazinylidene)propanoic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.ClH/c1-8(12(16)17)14-15-10-6-2-4-9-5-3-7-13-11(9)10;/h2-7,15H,1H3,(H,16,17);1H/b14-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZTTIPBWYTTA-XHIXCECLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride

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